N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
CAS No.: 2415603-27-7
Cat. No.: VC4692805
Molecular Formula: C19H18N2O2
Molecular Weight: 306.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415603-27-7 |
|---|---|
| Molecular Formula | C19H18N2O2 |
| Molecular Weight | 306.365 |
| IUPAC Name | N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22) |
| Standard InChI Key | QVDRFOHLXNTRNA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, reflects its three critical substituents (Figure 1):
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Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
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6-Methoxy group: Enhances electron density and influences binding interactions.
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4-Carboxamide linkage: Connects the quinoline to a 2-ethylphenyl group, modulating steric and electronic properties .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₈N₂O₂ | |
| Molecular weight | 306.365 g/mol | |
| XLogP3 | 3.8 | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 3 | |
| Rotatable bonds | 4 |
Spectroscopic Characterization
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1H NMR: Key signals include the methoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.5–8.5 ppm), and amide NH resonance (~δ 10 ppm) .
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13C NMR: Carbonyl carbons (δ ~165 ppm) and quinoline/aryl carbons (δ 110–150 ppm) confirm the structure .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions:
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Quinoline core formation: Skraup or Doebner-Miller reactions using glycerol and nitroanilines .
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Carboxamide coupling: Reaction of 6-methoxyquinoline-4-carboxylic acid with 2-ethylaniline using coupling agents (e.g., EDCI/HOBt) .
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Purification: Column chromatography (silica gel, eluent: DCM/MeOH) yields >95% purity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline formation | Glycerol, H₂SO₄, 180°C | 60–70% |
| Carboxamide coupling | EDCI, HOBt, DCM, rt, 24h | 75–85% |
Challenges and Solutions
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Low solubility: Addressed via co-solvents (DMSO/water mixtures) .
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Metabolic instability: Structural analogs show improved stability by reducing lipophilicity (e.g., introducing polar groups) .
Biological Activities and Mechanisms
Enzyme Inhibition
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α-Glucosidase inhibition: Analog 11k (IC₅₀ = 2.1 µM) binds the enzyme’s active site, mimicking acarbose . The 2-ethylphenyl group occupies the −1 subsite, while the quinoline interacts with catalytic residues .
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PfEF2 targeting: Quinoline-4-carboxamides inhibit malaria parasite protein synthesis (e.g., DDD107498, IC₅₀ = 0.12 nM) .
Table 3: In Vitro Bioactivity Data
| Assay | Model | Result | Source |
|---|---|---|---|
| α-Glucosidase | Enzymatic | IC₅₀ = 2.1 µM | |
| Antimalarial (PfEF2) | P. falciparum | EC₅₀ = 120 nM | |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 9.8 µM |
Pharmacokinetic and ADME Profiles
Absorption and Distribution
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logP: 3.8 predicts moderate blood-brain barrier penetration .
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Solubility: <10 µM in aqueous buffers, necessitating formulation aids .
Metabolism and Excretion
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Hepatic stability: Mouse microsomal Cli = 15 mL/min/g, suggesting moderate clearance .
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CYP interactions: Quinoline derivatives are substrates of CYP3A4, risking drug-drug interactions .
Applications and Future Directions
Therapeutic Prospects
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Antimalarials: Structural similarity to clinical candidates like DDD107498 .
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Chemosensitizers: Reversing multidrug resistance in oncology .
Industrial Use
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